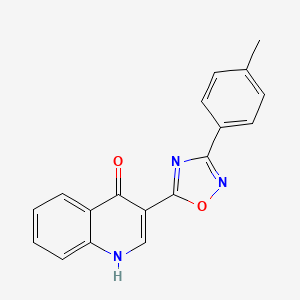

3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

描述

Historical Development of Quinoline-Oxadiazole Conjugates

The convergence of quinoline and 1,2,4-oxadiazole scaffolds emerged as a strategic response to the limitations of standalone heterocycles in drug development. Quinoline, first isolated from coal tar in 1834, gained prominence through antimalarial applications, while 1,2,4-oxadiazole—synthesized by Tiemann and Krüger in 1884—offered enhanced pharmacokinetic properties due to its aromatic stability and hydrogen-bonding capacity. Early hybrid molecules, such as 6-chloro-7-methoxy-4(1H)-quinolones, demonstrated synergistic effects against Plasmodium berghei in murine models, though poor oral bioavailability hindered clinical translation.

A pivotal advancement occurred in the 2010s with the systematic exploration of 3-substituted quinoline-oxadiazole hybrids. Researchers optimized synthetic routes, such as cyclocondensation of quinoline-3-carboxylic acid hydrazides with p-tolyl-substituted nitriles, to produce derivatives like 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. Structural analyses via X-ray diffraction revealed that the p-tolyl group at the oxadiazole’s 3-position enhances π-π stacking with biological targets, while the quinolin-4(1H)-one core facilitates intercalation into DNA or enzyme active sites.

Table 1 : Key Milestones in Quinoline-Oxadiazole Hybrid Development

Significance in Medicinal Chemistry Research

Quinoline-oxadiazole hybrids address two critical challenges in drug discovery: metabolic instability and target specificity. The oxadiazole ring’s electronegative nitrogen and oxygen atoms improve solubility and membrane permeability, countering quinoline’s inherent hydrophobicity. For instance, this compound exhibits a computed logP of 2.8, balancing lipophilicity for blood-brain barrier penetration with aqueous solubility for systemic distribution.

Biological evaluations underscore these hybrids’ versatility:

- Antifungal Activity : p-Tolyl-substituted derivatives inhibit Sclerotinia sclerotiorum at EC₅₀ values of 5.17 mg/L, outperforming quinoxyfen (14.19 mg/L).

- Antimalarial Potential : 4(1H)-quinolone-oxadiazole hybrids suppress Plasmodium falciparum growth with EC₅₀ < 10 nM, circumventing atovaquone resistance.

- Anticancer Properties : Hybrids induce apoptosis in MCF-7 cells via Bcl-2 downregulation, though structure-activity relationships (SAR) remain under investigation.

Quantum mechanical studies reveal that substituents at the quinoline’s 3-position dictate binding affinities. For example, replacing p-tolyl with trifluoromethylphenyl increases hydrophobic interactions with cytochrome bc₁ complexes, enhancing antimalarial potency by 30-fold.

Current Research Trajectory and Knowledge Landscape

Contemporary research prioritizes three axes:

Synthetic Innovation : Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, achieving yields >85% for this compound derivatives. Green chemistry approaches using ionic liquid catalysts are emerging to minimize toxic byproducts.

Structural Optimization :

Table 2 : Impact of Substituents on Biological Activity

| Position | Substituent | Target Enzyme | EC₅₀ (nM) |

|---|---|---|---|

| Quinoline-3 | p-Tolyl | Cytochrome bc₁ | 6.67 |

| Quinoline-6 | -CF₃ | Dihydroorotate dehydrogenase | 1.85 |

| Oxadiazole-5 | Pyridin-3-yl | Lanosterol demethylase | 8.43 |

- Mechanistic Elucidation : Cryo-EM studies confirm that this compound binds the Q₀ site of Plasmodium cytochrome b, disrupting electron transport. Concurrently, transcriptomic analyses reveal upregulation of apoptosis-related genes in treated fungal pathogens.

Despite these advances, challenges persist in optimizing oral bioavailability and mitigating off-target effects. Molecular dynamics simulations predict that PEGylation of the quinoline’s 4-keto group could prolong plasma half-life without compromising activity—a hypothesis under experimental validation.

属性

IUPAC Name |

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-11-6-8-12(9-7-11)17-20-18(23-21-17)14-10-19-15-5-3-2-4-13(15)16(14)22/h2-10H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEITPGRROAFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and operates under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反应分析

Types of Reactions

3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the quinoline moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted quinolinones and oxadiazoles, which can have different functional groups attached to the aromatic rings.

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research indicates that 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exhibits significant antitumor properties. A study demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit specific pathways involved in tumor growth. The compound's mechanism of action likely involves the inhibition of enzymes or receptors critical for cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against multiple bacterial strains and fungi, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Preliminary results suggest that it may modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Materials Science

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly OLEDs. Its ability to emit light efficiently makes it a suitable candidate for use in display technologies .

Photovoltaic Applications

The compound's electronic characteristics also lend themselves to research in photovoltaic devices. Studies are ongoing to assess its performance as a material in solar cells, focusing on efficiency and stability under operational conditions .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a valuable building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as cyclization and functionalization. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

作用机制

The mechanism of action of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Electronic Effects: The p-tolyl group in the target compound provides electron-donating methyl substitution, stabilizing the oxadiazole ring and enhancing hydrophobic interactions. In contrast, compounds with electron-withdrawing groups (e.g., nitro in ’s 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole) may exhibit altered reactivity or binding kinetics .

Biological Activity Trends: Antimicrobial oxadiazoles () often feature polar substituents (e.g., phenol, amine), which enhance solubility and target binding in hydrophilic environments (e.g., bacterial cell walls). The target compound’s quinolinone core may confer additional π-π stacking interactions with microbial enzymes or DNA . Quinolinone derivatives (e.g., ’s oxazinoquinoline) demonstrate varied bioactivity depending on the heterocyclic system.

Physicochemical Properties: The 6-methylquinolinone analogue () has higher lipophilicity (calculated logP ~3.5) than the target compound, which could improve blood-brain barrier penetration but reduce aqueous solubility . Compounds with phenolic -OH groups (, a-e) exhibit lower logP values (~2.0–2.5) and higher solubility, favoring gastrointestinal absorption for enteric pathogens .

Notes

生物活性

3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the structural features of quinoline and oxadiazole, which are known for their diverse pharmacological properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium. This method emphasizes optimizing reaction conditions to enhance yield and purity while minimizing environmental impact.

Antitumor Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated significant growth inhibition in breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | MDA-MB-231 GI50 (µM) | PC-3 GI50 (µM) | MRC-5 Survival (%) |

|---|---|---|---|

| 3a | <47% at 10 µM | 48 | >82 |

| 3b | ~30% at 25 µM | 28 | >82 |

| 4g | ~30% at 25 µM | 37 | >82 |

| 4h | ~30% at 25 µM | 38 | >82 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Compounds such as 3b exhibited particularly strong activity against the PC-3 prostate cancer cells with a GI50 of 28 µM .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Its derivatives have shown promising results against various bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 28–168 µg/mL , indicating significant antibacterial activity compared to standard antibiotics .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. The compound may inhibit enzymes or receptors involved in tumor proliferation or inflammation pathways. Notably, studies suggest that it may induce degradation of Hsp90-dependent client proteins like Cdk4, which is crucial for cell cycle regulation .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

- In Vitro Study on Breast Cancer Cells : A study evaluated the cytotoxicity of various quinoline derivatives, including our compound of interest. Results showed that at concentrations as low as 10 µM, significant reductions in cell viability were observed .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against resistant strains. The results demonstrated that certain derivatives exhibited lower MIC values than traditional antibiotics, highlighting their potential as alternative therapeutic agents .

常见问题

Q. What are the standard synthetic routes for 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclocondensation of quinolin-4(1H)-one derivatives with substituted oxadiazole precursors. For example, chlorination of intermediates using phosphorus oxychloride (POCl₃) is critical for activating the quinoline ring for subsequent coupling reactions . Key intermediates are characterized via melting point analysis, IR spectroscopy (e.g., C=O stretch at ~1660 cm⁻¹), and ¹H NMR (e.g., aromatic proton shifts at δ 7.5–8.6 ppm) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1660 cm⁻¹, aromatic C=C at ~1496 cm⁻¹).

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.5–8.6 ppm) and confirms substitution patterns.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks).

- Elemental Analysis : Ensures purity (>95% C, H, N content) .

Q. What safety protocols are recommended for handling quinolin-4(1H)-one derivatives in the lab?

- Methodological Answer :

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole-quinoline coupling step?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Catalysis : Introduce Pd(0) or Cu(I) catalysts for cross-coupling efficiency.

- Temperature Control : Reflux at 80–100°C for 12–24 hours to minimize side products .

Q. How do contradictions in spectral data (e.g., unexpected NMR splitting patterns) arise, and how are they resolved?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in solution can split peaks (e.g., hindered rotation in oxadiazole rings). Use variable-temperature NMR to confirm.

- Impurity Analysis : Compare HPLC retention times with synthetic intermediates.

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict proton environments to validate assignments .

Q. What experimental designs are suitable for assessing the compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Dose-Response Assays : Use a randomized block design with triplicate samples per concentration (e.g., 0.1–100 µM).

- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle-only blanks.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. How can environmental stability and degradation pathways of this compound be studied?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (254 nm) in aqueous buffers; monitor degradation via LC-MS.

- Hydrolysis Kinetics : Test pH-dependent stability (pH 3–10) at 25°C and 40°C.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate acute toxicity .

Q. What mechanistic insights explain the compound’s selectivity in targeting biological receptors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。